Stannane, chlorotris(2-methylphenyl)-

Description

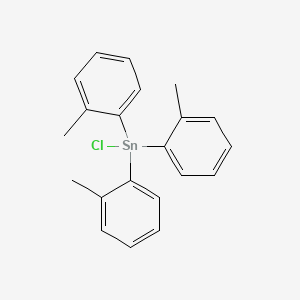

"Stannane, chlorotris(2-methylphenyl)-" is an organotin compound with the chemical formula C21H21ClSn, where a central tin atom is bonded to three 2-methylphenyl (o-tolyl) groups and one chlorine atom. Organotin compounds like this are widely used in organic synthesis, catalysis, and materials science due to their tunable reactivity and stability. Organotin chlorides are typically moisture-sensitive and require storage under inert conditions to prevent hydrolysis.

Properties

CAS No. |

4583-39-5 |

|---|---|

Molecular Formula |

C21H21ClSn |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

chloro-tris(2-methylphenyl)stannane |

InChI |

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-5H,1H3;1H;/q;;;;+1/p-1 |

InChI Key |

FOWIIDZSHHTUAW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(C3=CC=CC=C3C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Stannane, chlorotris(2-methylphenyl)-" with structurally related organotin chlorides, focusing on molecular properties, substituent effects, and applications:

Structural and Reactivity Analysis

- Substituent Effects: Aryl vs. Alkyl Groups: Aryl-substituted stannanes (e.g., tribenzyltin chloride, chloro[tris(4-chlorophenyl)]stannane) exhibit greater steric bulk and resonance stabilization compared to alkyl-substituted analogs like triethyltin chloride. This enhances thermal stability and reduces hydrolysis rates .

Toxicity Profile

- Alkyltin compounds (e.g., triethyltin chloride) are significantly more toxic than aryl derivatives. For example, triethyltin chloride has a rat intravenous LD50 of 12 mg/kg, while arylstannanes are generally less acutely toxic due to reduced bioavailability .

- OSHA and NIOSH recommend a TWA limit of 0.1 mg(Sn)/m<sup>3</sup> for organotin compounds, emphasizing the need for stringent handling protocols .

Research Findings and Challenges

- Computational Modeling: DFT methods (e.g., PBE0-GD3BJ) accurately predict geometries and <sup>119</sup>Sn NMR chemical shifts for hypercoordinated stannanes, aiding in the design of novel compounds .

- Stability Issues : Arylstannanes like "Stannane, chlorotris(2-methylphenyl)-" require low-temperature storage (-20°C) and protection from light to prevent decomposition .

- Regulatory Constraints : Alkyltin compounds face strict regulations due to environmental persistence and neurotoxicity, whereas aryl derivatives are less restricted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.